Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate
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Overview
Description
Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate is an organic compound with the molecular formula C9H11ClN2O2S. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group and a methylsulfanyl group, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate typically involves the reaction of 4-chloro-2-methylsulfanyl-pyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Major Products:
Substitution: Products include derivatives where the chloro group is replaced by other functional groups.
Oxidation: Products include sulfoxides and sulfones.
Scientific Research Applications
Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate involves its interaction with various molecular targets depending on its application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific derivative or application .
Comparison with Similar Compounds
- Ethyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate
- 4-Chloro-2-methylsulfanyl-5-pyrimidineacetic acid ethyl ester
Comparison: Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate is unique due to its specific ester group, which can influence its reactivity and solubility compared to similar compounds. The presence of the methyl ester group can make it more suitable for certain synthetic applications and biological interactions .
Biological Activity
Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate (CAS Number: 61727-34-2) is a pyrimidine derivative with notable potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.
- Molecular Formula : C9H11ClN2O2S
- Molar Mass : 246.71 g/mol
- Density : 1.32 g/cm³
- Melting Point : 38-39 °C
- Boiling Point : 345.8 °C
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-2-methylsulfanyl-pyrimidine with methyl bromoacetate in the presence of a base like potassium carbonate. The reaction is usually conducted in dimethylformamide (DMF) at elevated temperatures, making it suitable for both laboratory and industrial applications.
The biological activity of this compound is attributed to its interaction with various molecular targets, primarily enzymes and receptors involved in critical biochemical pathways. The presence of the chloro and methylsulfanyl groups enhances its reactivity, potentially leading to diverse biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, related compounds have shown significant antiproliferative effects in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism often involves microtubule depolymerization, which is crucial for inhibiting cancer cell proliferation .
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
Compound 4 | MDA-MB-435 | <40 | Microtubule depolymerization |
Compound 5 | Lung Cancer | ~50 | Apoptosis induction |
Methyl Ester | Various | ~100 | Cell cycle arrest |
Enzyme Inhibition
In addition to its anticancer properties, this compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been noted for their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .
Toxicity and Safety Profile
Toxicological studies indicate that this compound exhibits harmful effects if ingested, causing skin irritation and acute toxicity upon oral exposure . Therefore, handling this compound requires appropriate safety measures.
Case Studies
- In Vivo Studies : In xenograft models using MDA-MB-435 cells, administration of derivatives showed moderate weight loss but significant antitumor effects compared to control groups, indicating potential for therapeutic applications .
- Comparative Analysis : A comparative study with similar compounds revealed that the methyl ester group enhances solubility and reactivity, making it more favorable for biological interactions compared to ethyl esters.
Properties
IUPAC Name |
methyl 2-(4-chloro-2-methylsulfanylpyrimidin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c1-13-6(12)3-5-4-10-8(14-2)11-7(5)9/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJFKMTWQWHLFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(N=C1Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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